molecular formula C6H12OS B1252319 1,5-Oxathiocane

1,5-Oxathiocane

Cat. No. B1252319
M. Wt: 132.23 g/mol
InChI Key: PANXWZAUIGEXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-oxathiocane is an oxathiocane in which the oxygen and sulfur atoms are at positions 1 and 5 respectively. It is an oxathiiocane, an aliphatic sulfide and a cyclic ether.

Scientific Research Applications

Multienzymatic Synthesis in Drug Precursors

1,5-Oxathiocane derivatives play a crucial role in the multienzymatic synthesis of key pharmaceutical precursors. For instance, a study by Ren, Hu, and Ramström (2019) demonstrated the synthesis of an enantiopure 1,3-oxathiolane, a precursor to anti-HIV agents like lamivudine, using a multienzymatic cascade approach. This process achieved excellent enantiomeric excess and is significant for pharmaceutical applications (Ren, Hu, & Ramström, 2019).

Novel Bioactive Compounds Discovery

Gomez-Escribano et al. (2012) explored cryptic natural product biosynthetic pathways, discovering coelimycin P1, a unique yellow-pigmented metabolic product containing a functionalized 1,5-oxathiocane. This discovery from Streptomyces coelicolor M145 illustrates 1,5-oxathiocane's potential in generating novel bioactive compounds (Gomez-Escribano et al., 2012).

Fungicidal Applications

The fungicidal properties of 1,5-oxathiocane derivatives are evident in the study by Wu et al. (2019), where they designed and synthesized piperidinylthiazole derivatives, including compounds with 1,5-oxathiocane structures, exhibiting broad-spectrum fungicidal activity. This research indicates the potential of 1,5-oxathiocane derivatives in agricultural applications (Wu et al., 2019).

Polymer Science

Phelan et al. (2006) investigated the copolymerization of eight-membered ring-opening allylic sulfide monomers, including 1,5-oxathiocane derivatives, with methyl methacrylate and styrene. This study highlights the relevance of 1,5-oxathiocane in polymer science, particularly in creating novel copolymer materials (Phelan et al., 2006).

Antitumor Applications

Grandane et al. (2020) identified oxathiino[6,5-b]pyridine 2,2-dioxides, which are related to 1,5-oxathiocane, as inhibitors of human carbonic anhydrases IX and XII, associated with tumor cells. This discovery suggests the potential use of 1,5-oxathiocane derivatives in developing antitumor therapies (Grandane et al., 2020).

properties

Product Name

1,5-Oxathiocane

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

1,5-oxathiocane

InChI

InChI=1S/C6H12OS/c1-3-7-4-2-6-8-5-1/h1-6H2

InChI Key

PANXWZAUIGEXEK-UHFFFAOYSA-N

Canonical SMILES

C1COCCCSC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Oxathiocane
Reactant of Route 2
1,5-Oxathiocane
Reactant of Route 3
1,5-Oxathiocane
Reactant of Route 4
Reactant of Route 4
1,5-Oxathiocane
Reactant of Route 5
Reactant of Route 5
1,5-Oxathiocane
Reactant of Route 6
1,5-Oxathiocane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.